4-Chloro-2-(chloromethyl)phenyl carbonochloridate
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Overview
Description
4-Chloro-2-(chloromethyl)phenyl carbonochloridate is an organic compound with the molecular formula C8H6Cl3O2. It is a derivative of phenyl carbonochloridate and is characterized by the presence of chloro and chloromethyl groups attached to the phenyl ring. This compound is used as an intermediate in organic synthesis and has applications in various chemical reactions.
Preparation Methods
The synthesis of 4-Chloro-2-(chloromethyl)phenyl carbonochloridate typically involves the reaction of 4-chloro-2-(chloromethyl)phenol with phosgene (COCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-2-(chloromethyl)phenol+Phosgene→4-Chloro-2-(chloromethyl)phenyl carbonochloridate
Industrial production methods often involve the use of large-scale reactors and stringent safety measures due to the hazardous nature of phosgene. The reaction is typically conducted at low temperatures to control the exothermic nature of the process.
Chemical Reactions Analysis
4-Chloro-2-(chloromethyl)phenyl carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles such as amines, alcohols, and thiols. For example, the reaction with an amine can produce a corresponding amide.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chloro-2-(chloromethyl)phenol and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
4-Chloro-2-(chloromethyl)phenyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)phenyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to its reactivity with functional groups in organic molecules.
Comparison with Similar Compounds
4-Chloro-2-(chloromethyl)phenyl carbonochloridate can be compared with other similar compounds such as:
Phenyl chloroformate: Similar in structure but lacks the chloro and chloromethyl groups.
4-Chloro-2-methylphenyl chloroformate: Similar but has a methyl group instead of a chloromethyl group.
2-Chloro-1,1,1-trimethoxyethane: Contains a chloromethyl group but differs in the rest of the structure.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in organic synthesis.
Properties
CAS No. |
22132-62-3 |
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Molecular Formula |
C8H5Cl3O2 |
Molecular Weight |
239.5 g/mol |
IUPAC Name |
[4-chloro-2-(chloromethyl)phenyl] carbonochloridate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-5-3-6(10)1-2-7(5)13-8(11)12/h1-3H,4H2 |
InChI Key |
NFZIXCDHYSWJBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCl)OC(=O)Cl |
Origin of Product |
United States |
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